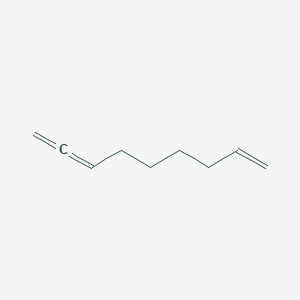
1,2,8-Nonatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,8-Nonatriene is an organic compound with the molecular formula C9H14. It is a type of nonatriene, which is a hydrocarbon containing three double bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,8-Nonatriene can be synthesized through several methods. One common approach involves the selective hydroboration of a 1,3,7-triene. For example, the synthesis of (E)-4,8-dimethyl-1,3,7-nonatriene involves the use of methyltriphenylphosphonium iodide and phenyllithium in tetrahydrofuran as solvents . The reaction is carried out under an argon atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced purification methods such as distillation and chromatography are common to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,8-Nonatriene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated nonatrienes.
Aplicaciones Científicas De Investigación
1,2,8-Nonatriene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Industry: Used in the synthesis of fragrances and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,8-Nonatriene involves its interaction with various molecular targets. In biological systems, it acts as a signaling molecule, influencing the behavior of insects and other organisms. The pathways involved include the activation of olfactory receptors and subsequent signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4,8-Dimethyl-1,3,7-nonatriene
- 2,6-Dimethyl-2,6,8-nonatriene
- (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Uniqueness
1,2,8-Nonatriene is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specialized applications .
Propiedades
Número CAS |
10481-12-6 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,6H,1-2,5,7-9H2 |
Clave InChI |
HMNHOBVJJHVPCV-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCC=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
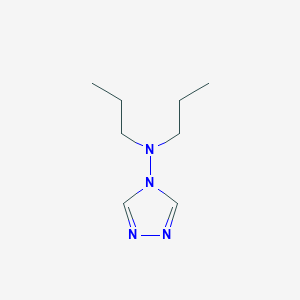
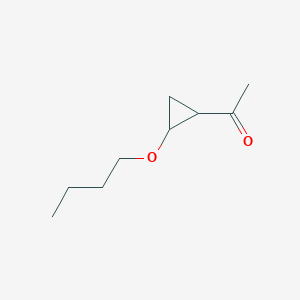
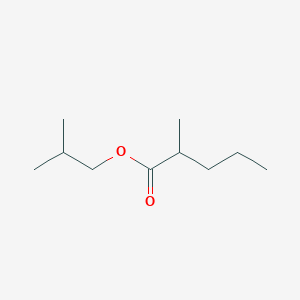

![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
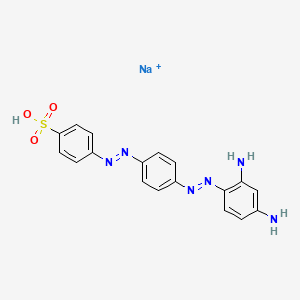

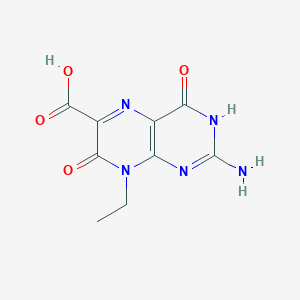
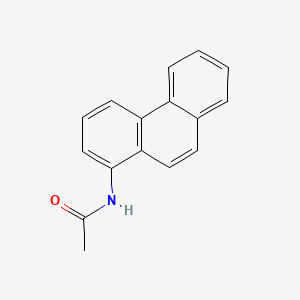
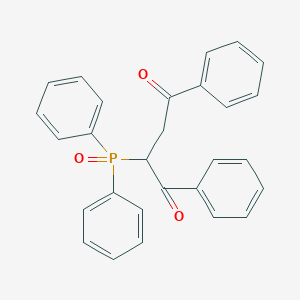
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
